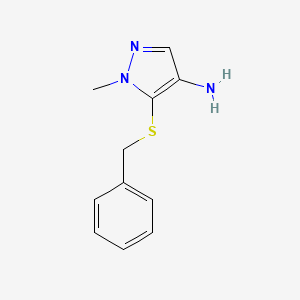

5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Contemporary Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. researchgate.netnih.govnih.gov Often described as a "privileged scaffold," its versatile structure is found in numerous natural products and synthetically developed therapeutic agents. nih.govnih.gov The unique chemical properties of the pyrazole ring, including its aromaticity and ability to engage in various molecular interactions, have made it a focal point of extensive research and drug development. nih.govmdpi.com

The significance of pyrazoles is underscored by their presence in a wide array of FDA-approved drugs. nih.govmdpi.com These compounds span a remarkable range of therapeutic classes, demonstrating the scaffold's adaptability in targeting diverse biological pathways. researchgate.netacademicstrive.com The substitution patterns on the pyrazole ring can be readily modified, allowing chemists to fine-tune the pharmacological profiles of the resulting derivatives. nih.gov This has led to the discovery of compounds with potent biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and anticonvulsant properties. nih.govacademicstrive.commdpi.com

Key synthetic routes to the pyrazole core are well-established, with the Knorr pyrazole synthesis, involving the condensation of β-dicarbonyl compounds with hydrazines, being a classic example. nih.gov Modern synthetic methodologies continue to expand the chemical space of accessible pyrazole derivatives, facilitating the exploration of new structure-activity relationships. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Celecoxib | Anti-inflammatory | Arthritis, Acute Pain |

| Sildenafil | Vasodilator | Erectile Dysfunction, Pulmonary Hypertension |

| Ruxolitinib | Kinase Inhibitor | Myelofibrosis, Polycythemia Vera |

| Crizotinib | Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Rimonabant | Anti-obesity (Withdrawn) | Obesity |

| Phenylbutazone | Anti-inflammatory | Arthritis (primarily in veterinary use) |

| Fezolamide | Antidepressant | Depression |

The 1H-Pyrazole-4-amine Moiety in Chemical Biology and Medicinal Chemistry Research

Within the broad family of pyrazole derivatives, those containing an amino group—aminopyrazoles—represent a particularly valuable subclass in medicinal chemistry and chemical biology. mdpi.com The functionalization of the pyrazole nucleus with an amino substituent can lead to compounds with enhanced biological activity and diverse pharmacological profiles. mdpi.com The amino group, particularly when positioned at the C4 or C5 position of the pyrazole ring, serves as a critical pharmacophore, capable of forming key hydrogen bonds and other interactions with biological targets. mdpi.comscirp.org

Specifically, the 1H-pyrazole-4-amine scaffold has been investigated for various therapeutic applications. Since the 1970s, molecules featuring a pyrazole structure with an amino group at position 4 have been studied for their anticonvulsant properties. mdpi.com More recent research has explored 4-aminopyrazole analogues for a range of activities, highlighting the importance of this structural motif in drug design. mdpi.com

Similarly, 5-aminopyrazole derivatives are highly versatile and are considered crucial building blocks for the synthesis of more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines, which themselves possess significant biological activities. scirp.orgnih.gov The 5-aminopyrazole system is a prominent template in the design of agents for pharmaceutical and agrochemical applications, with derivatives showing potential as kinase inhibitors, antibacterial agents, and receptor antagonists. beilstein-journals.org Due to tautomerism, the distinction and synthetic accessibility of 4-amino and 5-amino pyrazoles are closely related areas of study, with both moieties contributing significantly to the development of novel bioactive molecules. mdpi.com

Table 2: Selected Biological Activities of Aminopyrazole Derivatives

| Biological Activity | Target/Application Area |

|---|---|

| Anticancer | Kinase inhibition, Apoptosis induction |

| Anticonvulsant | Central Nervous System |

| Antimicrobial | Bacterial and Fungal Infections |

| Anti-inflammatory | COX-2 Inhibition |

| Antiviral | Viral Replication Inhibition |

Contextualizing 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine within Substituted Pyrazole Derivative Research

The specific compound, this compound, is a polysubstituted pyrazole derivative. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its structure can be analyzed by deconstructing it into its core components to understand its academic context and potential significance. The molecule combines the 1-methyl-1H-pyrazol-4-amine core with a benzylthio (S-benzyl) group at the 5-position.

Synthetic Considerations: The synthesis of such a compound would likely follow established methodologies for creating substituted aminopyrazoles. A plausible route involves the cyclization reaction between a substituted hydrazine (B178648) (in this case, methylhydrazine) and a functionalized three-carbon precursor, such as a β-ketonitrile bearing a benzylthio group at the α-position. beilstein-journals.orgnih.gov The versatility of this synthetic approach allows for the introduction of diverse substituents onto the pyrazole ring. beilstein-journals.orgnih.gov

Structural Features and Potential Significance:

1-methyl-1H-pyrazol-4-amine Core: As discussed, the aminopyrazole moiety is a known pharmacophore. The methylation at the N1 position blocks the N-H hydrogen bond donor capability at that site, which can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can direct its interaction with biological targets.

5-(Benzylthio) Substituent: The introduction of a thioether (sulfide) group, specifically a benzylthio group, adds several important features. The sulfur atom can participate in various non-covalent interactions, while the benzyl (B1604629) group provides a bulky, hydrophobic moiety that can engage in hydrophobic or π-stacking interactions within a target's binding pocket. ontosight.ai Structurally similar compounds, such as 1-Phenyl-3-methyl-4-benzylthio-5-aminopyrazole, have been noted for their potential pharmacological activities, underscoring the relevance of combining these functional groups. ontosight.ai Furthermore, benzylthio groups have been incorporated into other heterocyclic scaffolds, such as triazoles, to develop agents with anticancer properties. nih.gov

By placing this compound within the broader context of substituted pyrazole research, it can be identified as a molecule of interest for chemical biology and medicinal chemistry screening. It combines a biologically relevant aminopyrazole core with substituents that are known to modulate activity, making it a candidate for further investigation.

Table 3: Analysis of Structurally Related Compounds

| Compound Name | Structural Similarity | Reported Significance/Application |

|---|---|---|

| 1-Phenyl-3-methyl-4-benzylthio-5-aminopyrazole | Features benzylthio and amino groups on a pyrazole core. ontosight.ai | Investigated for potential pharmacological activities including anti-inflammatory and antibacterial properties. ontosight.ai |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Contains both amino and thioether (methylthio) functionalities on the pyrazole ring. researchgate.net | Synthesized and evaluated for analgesic and anti-inflammatory activities. researchgate.net |

| 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines | Incorporates a benzylthio group on a different amino-heterocycle. nih.gov | Synthesized and evaluated as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. nih.gov |

Scope and Academic Research Objectives of the Outline

The objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound, structured within the academic context of pyrazole chemistry. The scope is strictly defined to achieve the following research objectives:

To establish the foundational importance of the pyrazole scaffold in contemporary heterocyclic and medicinal chemistry by reviewing its prevalence and diverse biological activities.

To specifically highlight the significance of the 1H-pyrazole-4-amine moiety and related aminopyrazoles as key structural motifs in the design of bioactive molecules.

To analyze the chemical structure of this compound by examining its constituent parts—the substituted aminopyrazole core and the benzylthio group—and to contextualize its potential utility by drawing parallels with structurally related and well-documented compounds.

To present this information in a structured, data-driven format, utilizing tables to summarize key findings and compound examples, thereby creating a comprehensive academic profile of the subject compound based on current research literature.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Sildenafil |

| Ruxolitinib |

| Crizotinib |

| Rimonabant |

| Phenylbutazone |

| Fezolamide |

| 1-Phenyl-3-methyl-4-benzylthio-5-aminopyrazole |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

5-benzylsulfanyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H13N3S/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |

InChI Key |

JQRFVCRRAWTMHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine and Analogous Pyrazole Derivatives

Foundational Strategies for Pyrazole (B372694) Core Construction

The synthesis of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.comresearchgate.netresearchgate.net The versatility of this scaffold has led to the development of numerous synthetic strategies, broadly categorized into cyclocondensation and multicomponent reactions. researchgate.netnih.gov

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a traditional and widely employed method for constructing the pyrazole core. The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This bidentate nucleophile attacks the electrophilic carbonyl carbons, leading to a cyclization and dehydration cascade to form the aromatic pyrazole ring. researchgate.netresearchgate.net

The reaction's versatility allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl precursor and the hydrazine. nih.gov Other 1,3-dielectrophilic equivalents, such as α,β-unsaturated ketones and acetylenic ketones, can also be used. mdpi.com For instance, the reaction of α,β-unsaturated ketones with hydrazines typically forms pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. mdpi.com

| Reactants | Reaction Type | Product | Key Features |

| 1,3-Dicarbonyl Compound + Hydrazine | Knorr Synthesis | Substituted Pyrazole | Classic, versatile method for ring formation. beilstein-journals.orgnih.gov |

| α,β-Unsaturated Ketone + Hydrazine | Cyclocondensation/Oxidation | Substituted Pyrazole | Proceeds via a pyrazoline intermediate. mdpi.com |

| Acetylenic Ketone + Hydrazine | Cyclocondensation | Mixture of Regioisomers | Often yields a mix of pyrazole regioisomers. mdpi.com |

Multicomponent Reaction Approaches for Pyrazole Derivatives

Multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgnih.govrsc.org These one-pot processes are highly valued for their ability to rapidly generate molecular diversity. nih.govacs.org

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another strategy involves the reaction of aldehydes, malononitrile, and hydrazines to construct the pyrazole ring. beilstein-journals.org These methods are often catalyzed and can be designed to be regioselective, overcoming some limitations of traditional two-component cyclocondensations. beilstein-journals.orgnih.gov

Targeted Synthesis of 1H-Pyrazol-4-amine Scaffolds

The introduction of an amino group at the C4 position of the pyrazole ring is a critical step in forming the target scaffold. The synthesis of 4-aminopyrazoles can be achieved through various routes, often involving the reduction of a nitro group or the rearrangement of other functional groups. mdpi.com

A prevalent method involves the nitration of a pre-formed pyrazole ring at the C4 position, followed by reduction of the resulting 4-nitropyrazole. This reduction can be accomplished using standard conditions, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., SnCl2/HCl).

Alternatively, certain foundational pyrazole syntheses can directly yield aminopyrazole derivatives. The condensation of β-ketonitriles with hydrazines is one of the most versatile methods for directly producing 5-aminopyrazoles, which are structural isomers of the desired scaffold. beilstein-journals.orgnih.gov To obtain the 4-amino functionality directly, precursors with a latent amino group or a group that can be converted to an amine at the appropriate position are required. For instance, a pyrazole with a C4-carboxylic acid or ester can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to install the amine group.

Introduction of the Benzylthio Moiety at the Pyrazole C5 Position

Functionalizing the C5 position with a benzylthio group involves a two-step sequence: introducing a sulfur atom (thiolation) and then attaching the benzyl (B1604629) group (benzylation).

Strategies for Thiolation and Subsequent Benzylation in Pyrazole Systems

Direct C-H thiolation of a pyrazole ring can be challenging. A more common and reliable approach involves the introduction of a good leaving group, such as a halogen (e.g., iodine or bromine), at the C5 position. This halogenated pyrazole can then undergo a nucleophilic substitution reaction with a sulfur nucleophile.

A practical method for synthesizing pyrazole-4-thiols (which could be adapted for the C5 position) involves a copper-catalyzed C-I to C-S exchange using thiobenzoic acid as a surrogate for hydrogen sulfide, followed by the removal of the benzoyl protecting group. chemrxiv.org

Once the thiol group (-SH) is in place at the C5 position, S-benzylation is typically straightforward. The pyrazole-thiol is treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide on the benzyl group to form the desired benzylthioether linkage. nih.gov

| Step | Methodology | Reagents | Key Considerations |

| Halogenation at C5 | Electrophilic Halogenation | N-Iodosuccinimide (NIS) or Br2 | Introduces a leaving group for subsequent substitution. |

| Thiolation | Nucleophilic Substitution | Sodium hydrosulfide (B80085) (NaSH) or Thiobenzoic acid/Cu-catalyst | Displaces the halogen with a sulfur nucleophile. chemrxiv.org |

| Benzylation | S-Alkylation | Benzyl bromide, Base (e.g., K2CO3, NaH) | Forms the final C-S-Benzyl bond. nih.gov |

Palladium-catalyzed C-H functionalization has also emerged as a method for direct benzylation of pyrazoles, although this is often dependent on the electronic nature of the pyrazole ring and may require specific directing groups. nih.govresearchgate.net

Regioselective N1-Methylation of the Pyrazole Ring

The final step in the synthesis is the methylation of the pyrazole nitrogen. For an unsymmetrically substituted pyrazole, direct methylation with reagents like methyl iodide or dimethyl sulfate (B86663) often results in a mixture of N1 and N2 methylated isomers, posing a significant purification challenge. thieme-connect.com

Achieving high regioselectivity for N1-methylation is therefore a critical synthetic hurdle. Modern approaches have focused on using sterically bulky "masked" methylating agents. acs.orgresearcher.lifenih.gov For example, α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have been shown to significantly favor alkylation at the less sterically hindered N1 position. thieme-connect.com The bulky silyl (B83357) group directs the alkylation, and after the N-alkylation step, it is readily removed through protodesilylation using a fluoride (B91410) source (e.g., TBAF) and water, revealing the desired N1-methyl group. acs.orgresearcher.life This method can achieve N1:N2 selectivity ratios greater than 99:1 for a range of pyrazole substrates. acs.orgnih.gov

| Reagent | Selectivity (N1:N2) | Yield | Reference |

| Traditional Methylating Agents (e.g., MeI) | ~3:1 | Variable | thieme-connect.com |

| α-Halomethylsilanes | 92:8 to >99:1 | Good | acs.orgresearcher.life |

This strategic use of sterically demanding reagents provides an effective solution to the common problem of regioselectivity in the N-alkylation of pyrazole heterocycles.

Advanced Synthetic Techniques for 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine Analogs

The quest for novel pyrazole-based compounds has driven the evolution of synthetic strategies beyond classical methods. Modern techniques offer significant advantages in terms of reaction times, yields, and environmental impact, facilitating the generation of diverse molecular libraries for drug discovery.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. dergipark.org.trgsconlinepress.com The application of microwave irradiation in pyrazole synthesis has been particularly fruitful, enabling rapid and efficient construction of the pyrazole core and its derivatives. dergipark.org.trnih.gov

The key advantages of MAOS stem from the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trnih.gov This technique is highly amenable to high-throughput synthesis, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific examples of microwave-assisted synthesis of this compound are not extensively documented, the synthesis of analogous 5-aminopyrazol-4-yl ketones and 1-aryl-1H-pyrazole-5-amines has been successfully achieved using this technology. researchgate.netnih.gov For instance, the reaction of β-ketonitriles with hydrazines, a common route to aminopyrazoles, can be significantly accelerated under microwave irradiation. nih.gov A one-pot, three-component synthesis of 4H-pyrano[2,3-c]pyrazoles in methanol (B129727) has also been reported to be significantly faster with higher yields under microwave conditions compared to conventional heating. nanobioletters.com These examples suggest that a similar microwave-assisted approach could be viable for the synthesis of this compound analogs.

| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Synthesis of 4H-Pyrano[2,3-c]pyrazoles | Stirring at room temperature | Good | Microwave irradiation (<5 min) | Excellent | nanobioletters.com |

| Synthesis of 1-aryl-1H-pyrazole-5-amines | Conventional heating | - | 150 °C, 10-15 min in 1 M HCl | 70-90% | researchgate.net |

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. nih.gov These methods offer unparalleled efficiency and selectivity for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, which are crucial for the construction of complex pyrazole derivatives. acs.orgnih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have been widely employed for the arylation and amination of the pyrazole core. osi.lv For instance, the Buchwald-Hartwig reaction provides an efficient method for the N-arylation of aminopyrazoles, which is a key step in the synthesis of certain analogs. osi.lv Copper-catalyzed reactions have also proven effective for C-S bond formation, which would be directly applicable to the synthesis of 5-thioether substituted pyrazoles. ias.ac.in

While direct transition-metal catalyzed synthesis of this compound is not prominently featured in the literature, the principles of these catalytic methods are highly relevant. For example, a palladium-catalyzed approach could be envisioned for the coupling of a suitable thiol with a halogenated pyrazole precursor. The development of transition-metal-catalyzed C-H functionalization reactions further expands the synthetic utility, allowing for the direct introduction of functional groups onto the pyrazole ring without the need for pre-functionalized starting materials. nih.gov

| Reaction | Catalyst/Ligand | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylation of 1,3-disubstituted 1H-pyrazol-5-amine | Pd-catalyst / XPhos | Aminopyrazole and aryl halide | 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines | - | osi.lv |

| Intermolecular Cyclization for 5-Aminopyrazoles | Palladium and Copper co-catalysis | Acetonitriles and hydrazones | 5-Aminopyrazoles | Good | researchgate.net |

| C-S Bond Formation | Copper(II) acetate | 1,4-dihydroquinazoline and aryl/heteroaryl boronic acids | S-aryl/heteroaryl-quinazoline | - | ias.ac.in |

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce the environmental impact of chemical processes. tandfonline.comjetir.orgtandfonline.com The application of these principles to pyrazole synthesis has led to the development of cleaner, safer, and more sustainable methodologies. tandfonline.comjetir.orgtandfonline.com

Key green chemistry strategies in pyrazole synthesis include the use of environmentally benign solvents such as water and ethanol, or the elimination of solvents altogether in solvent-free reactions. tandfonline.comjetir.org Multicomponent reactions (MCRs) are another hallmark of green synthesis, as they allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving atom economy. jetir.orgnih.gov The use of reusable catalysts, such as ionic liquids or solid-supported catalysts, also contributes to the greening of pyrazole synthesis. tandfonline.comjetir.org

A notable example of a green approach to a related class of compounds is the metal- and solvent-free cascade reaction for the synthesis of amino pyrazole thioether derivatives. This method provides a highly selective and environmentally benign route to compounds with a similar substitution pattern to the target molecule. Furthermore, solvent-free synthesis of pyrazole derivatives under microwave irradiation or by grinding at room temperature has been reported with good to excellent yields. tandfonline.commdpi.comresearchgate.net These approaches significantly reduce the use of volatile organic compounds and simplify product purification.

| Green Approach | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| Solvent-free | Synthesis of pyrazole derivatives | Tetrabutylammonium bromide, room temperature | 75-86% | tandfonline.com |

| Solvent-free, MCR | Synthesis of Pyrano[2,3-c]pyrazoles | Ionic liquid (NMPyTs), grinding | Very good | jetir.org |

| Aqueous media | Synthesis of pyrazole derivatives | Nano-ZnO catalyst | 95% | nih.gov |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazole (B372694) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the carbon skeleton and the relative positions of protons, providing definitive evidence for the proposed structure.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. For 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine, specific chemical shifts (δ) are expected for each distinct part of the structure.

The ¹H NMR spectrum is anticipated to show several key signals:

Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine group at the C4 position. Its chemical shift can vary and the signal may be exchangeable with D₂O.

Pyrazole Ring Proton (H-3): A sharp singlet in the aromatic region, characteristic of the lone proton on the pyrazole ring.

Benzyl (B1604629) Group Protons: The aromatic protons of the phenyl ring will typically appear as a multiplet between δ 7.2 and 7.4 ppm. The two protons of the methylene (B1212753) bridge (-S-CH₂-) are expected to appear as a distinct singlet.

N-Methyl Protons (N-CH₃): A singlet integrating to three protons, located in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information about the carbon framework:

Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5). The carbon bearing the amine group (C-4) and the carbon attached to the sulfur atom (C-5) will have their chemical shifts significantly influenced by these heteroatoms.

Benzyl Group Carbons: Signals for the methylene carbon (-S-CH₂-) and the carbons of the phenyl ring, including the ipso, ortho, meta, and para positions, would be observed in the aromatic region.

N-Methyl Carbon (N-CH₃): A signal in the aliphatic region corresponding to the methyl group attached to the pyrazole nitrogen.

The following table summarizes the expected chemical shifts based on analyses of similar pyrazole and benzylthio structures.

| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

| Pyrazole H-3 | ~7.5 - 8.0 | ~135 - 145 |

| Pyrazole C-4 | --- | ~110 - 125 |

| Pyrazole C-5 | --- | ~140 - 155 |

| NH₂ | Broad, variable | --- |

| N-CH₃ | ~3.6 - 3.9 | ~35 - 40 |

| S-CH₂ | ~4.0 - 4.3 | ~30 - 35 |

| Phenyl Ar-H | ~7.2 - 7.4 | ~127 - 138 |

| Phenyl Ar-C | --- | ~127 - 138 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H-3, the N-CH₃ group, and the S-CH₂ group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). For this compound, key correlations would be expected from:

The N-CH₃ protons to the pyrazole ring carbons C-5 and potentially C-3.

The S-CH₂ protons to the pyrazole C-5 and the ipso-carbon of the phenyl ring.

The pyrazole H-3 proton to carbons C-5 and C-4, confirming the substitution pattern on the ring.

Total Correlation Spectroscopy (TOCSY): This experiment helps identify coupled proton spin systems. It would be particularly useful to confirm the signals belonging to the phenyl ring protons by showing correlation among all protons within that ring system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing evidence for its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃N₃S), HRMS would be used to confirm the molecular ion peak corresponding to the exact calculated mass, distinguishing it from other potential formulas with the same nominal mass.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Based on the structure, characteristic fragments are expected:

A base peak at m/z 91 , corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, is a classic indicator of a benzyl group.

Loss of the benzyl group from the molecular ion, resulting in a fragment corresponding to [M-91]⁺.

Other cleavages around the sulfur atom and fragmentation of the pyrazole ring would provide a unique fingerprint for the molecule.

| Fragment Ion | Proposed Structure | Expected m/z | Significance |

| [M+H]⁺ | C₁₁H₁₄N₃S⁺ | 220.0903 | Molecular ion (ESI) |

| [C₇H₇]⁺ | Tropylium cation | 91 | Confirms benzyl group |

| [M-C₇H₇]⁺ | C₄H₆N₃S⁺ | 128 | Loss of benzyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification in Pyrazole Amines

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For this compound, the IR spectrum would provide clear evidence for its key functional components.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (typically two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |

| C=C and C=N (Ring) | Stretch | 1400 - 1600 |

| C-S | Stretch | 600 - 800 (often weak) |

The presence of sharp peaks above 3300 cm⁻¹ would strongly indicate the N-H stretching of the primary amine, while absorptions in the 1400-1600 cm⁻¹ region would confirm the presence of the aromatic pyrazole and phenyl rings.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Pyrazole Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

A successful crystallographic analysis of this compound would yield:

Unambiguous Confirmation of Constitution: It would definitively prove the substitution pattern on the pyrazole ring, for example, confirming that the benzylthio group is at C-5 and the amine at C-4.

Conformational Details: The analysis would reveal the preferred orientation of the benzyl group relative to the pyrazole ring.

Intermolecular Interactions: It would identify and characterize non-covalent interactions, such as hydrogen bonds formed by the amine group's protons with nitrogen atoms of neighboring molecules, which dictate the crystal packing.

The type of data obtained from a successful X-ray diffraction experiment is summarized below.

| Crystallographic Data | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Position of each atom in the unit cell |

| Bond Lengths & Angles | Precise geometric parameters of the molecule |

| Hydrogen Bonding Parameters | Geometry of intermolecular interactions |

This technique, when applicable, provides the ultimate structural proof, complementing the data obtained from spectroscopic methods.

Elemental Analysis in Conjunction with Spectroscopic Data for Compound Purity and Composition

The definitive structural elucidation and purity assessment of a newly synthesized compound like this compound relies on a synergistic approach, integrating data from various analytical techniques. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight, elemental analysis offers fundamental validation of the empirical formula. This technique is crucial for confirming that the experimentally determined elemental composition of the synthesized compound aligns with the theoretically calculated values, thereby verifying its atomic integrity and purity.

Elemental analysis of organic compounds, particularly CHNS analysis, is a destructive method that involves the combustion of a small, precise amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide (CO2), water (H2O), nitrogen (N2), and sulfur dioxide (SO2)—are quantitatively measured. From these measurements, the percentage by mass of carbon, hydrogen, nitrogen, and sulfur in the original sample is determined.

For this compound, with the chemical formula C₁₁H₁₃N₃S, the theoretical elemental composition can be calculated based on its molecular weight (235.31 g/mol ). The expected percentages are:

Carbon (C): 56.14%

Hydrogen (H): 5.57%

Nitrogen (N): 17.86%

Sulfur (S): 13.62%

In a research context, the synthesized compound would be subjected to elemental analysis, and the experimentally determined ("found") percentages would be compared against these theoretical ("calculated") values. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's high purity. Any significant deviation could indicate the presence of impurities, residual solvents, or that the synthesized compound is not the one intended.

The data obtained from elemental analysis is most powerful when interpreted alongside spectroscopic evidence. For instance:

¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms, showing the expected number of protons and carbons in their specific chemical environments (e.g., signals for the methyl group, benzyl group, and the pyrazole ring protons and carbons).

IR Spectroscopy would identify the characteristic vibrations of functional groups present, such as N-H stretches for the amine group and C-S stretches for the thioether linkage.

When the empirical formula derived from elemental analysis is consistent with the detailed structural information from these spectroscopic methods, it provides a comprehensive and conclusive confirmation of the compound's identity, composition, and purity.

The following interactive table presents the theoretical elemental composition of this compound and illustrates a typical set of experimental results that would be acceptable for confirming its purity.

Table 1: Elemental Analysis Data for this compound (C₁₁H₁₃N₃S)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |

| Carbon (C) | 56.14 | 56.05 | -0.09 |

| Hydrogen (H) | 5.57 | 5.61 | +0.04 |

| Nitrogen (N) | 17.86 | 17.92 | +0.06 |

| Sulfur (S) | 13.62 | 13.55 | -0.07 |

Computational and Theoretical Chemistry Studies on 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net It is employed to optimize the molecular geometry of pyrazole (B372694) derivatives and to calculate various electronic parameters that govern their behavior. researchgate.net These calculations are fundamental for understanding the intrinsic properties of the molecule, such as its stability and chemical reactivity, which are determined by its electronic configuration. researchgate.netnih.gov DFT studies on related pyrazole structures have been successfully used to analyze molecular/electronic structure and behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netnih.gov A large energy gap suggests high chemical stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net A small energy gap indicates that the molecule is more polarizable and chemically reactive. nih.gov For various pyrazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their relative stabilities. researchgate.netnih.gov

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative 4a | -5.75 | -2.00 | 3.75 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 4c | -5.46 | -2.28 | 3.18 | nih.gov |

| Pyrazole-thiophene-based amide | Not Specified | Not Specified | 4.93 - 5.07 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is used to identify the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netchemrxiv.org

In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. researchgate.net Blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For pyrazole analogs, MEP maps can reveal that the nitrogen atoms of the pyrazole ring and other heteroatoms like oxygen are often electron-rich (red or yellow regions), making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net The hydrogen atoms, particularly those on amine groups or the pyrazole ring, often appear as electron-deficient (blue regions). researchgate.net

| Color Region | Electrostatic Potential | Electron Density | Predicted Interaction |

|---|---|---|---|

| Red | Most Negative | High (Electron-rich) | Site for Electrophilic Attack / Proton Attraction |

| Blue | Most Positive | Low (Electron-poor) | Site for Nucleophilic Attack / Proton Repulsion |

| Green | Intermediate / Neutral | Moderate | - |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. nih.govnih.gov It examines charge transfer and conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these intramolecular interactions is quantified by the second-order perturbation energy, E(2). nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction | Reference |

|---|---|---|---|---|

| π(C14-C16) | π(C15-C17) | 20.89 | π → π | nih.gov |

| π(C15-C17) | π(C18-C19) | 22.11 | π → π | nih.gov |

| π(C18-C19) | π(C14-C16) | 21.34 | π → π | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. eurasianjournals.com MD simulations are used to study the conformational flexibility of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine and its analogs and to assess the stability of their complexes with biological targets like proteins. tandfonline.comrsc.org By simulating the movements of atoms over a period, typically nanoseconds, MD can validate the binding poses obtained from molecular docking and provide a more realistic understanding of the ligand-protein interactions. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to evaluate the stability of the complex; a stable RMSD plot over time suggests that the ligand remains securely bound in the active site. tandfonline.comnih.gov

Molecular Docking Investigations for Protein-Ligand Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule (receptor), typically a protein. nih.govtojqi.netresearchgate.net This method helps to predict the binding orientation, affinity, and interaction patterns, which are crucial for designing potent enzyme inhibitors or receptor antagonists. nih.govnih.gov Pyrazole derivatives have been widely studied using molecular docking against various therapeutic targets, including kinases and other enzymes involved in disease pathways. nih.govnih.govnih.gov

The output of a molecular docking study includes a binding affinity score (often expressed in kcal/mol), which estimates the strength of the protein-ligand interaction, and a detailed visualization of the binding mode. nih.govmdpi.com These studies reveal the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govnih.gov For example, docking studies on pyrazole analogs have shown that the nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, while the aromatic rings (such as the benzyl (B1604629) group) engage in hydrophobic and π-π interactions with complementary residues in the binding pocket. nih.govnih.govmdpi.com These specific interactions are critical for the ligand's inhibitory activity. nih.gov

| Pyrazole Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 25 (Pyrazole series) | RET kinase | -7.14 | Ala807, Tyr806 | mdpi.com |

| Compound 1b | VEGFR-2 | -10.09 | Not Specified | nih.gov |

| Compound 2b | CDK2 | -10.35 | Ile10, Lys20, Lys89, Asp145 | nih.gov |

| Compound 5a | CDK2/cyclin E | Not Specified (Docking simulation performed) | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is pivotal in rational drug design, allowing for the prediction of activity for new, unsynthesized molecules, thereby saving costs and simplifying the development process. For pyrazole-based compounds, various 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their diverse biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. ej-chem.orgnih.gov

In a typical QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and correlated with experimental activity data, such as the half-maximal inhibitory concentration (IC50). nih.gov These descriptors can be categorized into various classes, including electronic, steric, hydrophobic, and topological parameters.

For instance, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors utilized multiple linear regression analysis to build a model. The resulting model showed a significant correlation, with a coefficient of determination (r²) of 0.835, indicating that the model could explain a large portion of the variance in the observed biological activity. Similarly, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govacs.org These studies found that adjacency and distance matrix descriptors were particularly influential in determining the inhibitory activity. nih.govacs.org

The process involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or k-nearest neighbor (kNN) to build the predictive model. nih.gov The validity and predictive power of these models are rigorously assessed using internal validation techniques like leave-one-out (LOO) cross-validation and external validation with a test set of compounds not used in model generation. nih.gov The insights gained from the descriptors in a validated QSAR model help in designing new pyrazole derivatives with potentially enhanced activity. nih.govresearchgate.net

Table 1: Examples of QSAR Studies on Pyrazole Derivatives

| Target/Activity | QSAR Method | Key Findings & Statistical Parameters | Reference |

|---|---|---|---|

| COX-2 Inhibition | 3D-QSAR (MLR) | A statistically significant model was developed with a coefficient of determination (r²) of 0.835. | |

| EGFR Kinase Inhibition | 2D-QSAR (SW-MLR, PLS) | The activity was found to be influenced by adjacency distance matrix descriptors. | nih.govacs.org |

| Anticancer (Various Cell Lines) | 2D-QSAR (PCA, PLS) | Statistically significant models were generated and used to predict the pIC50 values of novel pyrazole derivatives. | nih.govresearchgate.net |

| Benzodiazepine Receptor Binding | QSAR | Inhibitory activity was significantly correlated with steric and hydrophobic constants of aryl substituents. | nih.gov |

Theoretical Studies on Reactivity and Stability of Pyrazole Derivatives

Theoretical and computational chemistry provides profound insights into the intrinsic electronic properties, reactivity, and stability of pyrazole derivatives. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the molecular structure, electronic distribution, and reactivity of these compounds. researchgate.netresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net For example, DFT calculations on newly synthesized pyrazole derivatives have been used to determine their HOMO-LUMO energy differences to predict stability and chemical reactivity. researchgate.net

Furthermore, local reactivity descriptors, such as Fukui functions, are calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack within the pyrazole ring system. researchgate.net These calculations can, for instance, predict the specific nitrogen atom at which an alkylation reaction will occur. researchgate.net Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, offering clues about its interaction with biological receptors. researchgate.net

Molecular dynamics (MD) simulations complement these quantum mechanical calculations by providing a view of the dynamic behavior of pyrazole derivatives, for instance, in an aqueous environment, which gives insight into their stability. researchgate.net Such simulations can reveal how the molecule interacts with its surroundings over time and can help in understanding its conformational flexibility. eurasianjournals.com Solvation models are also used to calculate solvation energies in different solvents, indicating the preferred medium for solubilization. researchgate.net

Table 2: Theoretical Reactivity Descriptors for Pyrazole Analogs

| Compound Type | Computational Method | Calculated Parameter | Significance | Reference |

|---|---|---|---|---|

| Substituted Pyrazoles | DFT (B3LYP) | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | researchgate.net |

| Pyrazole Derivatives | DFT | Fukui Functions | Predicts specific sites for electrophilic and nucleophilic attack. | researchgate.net |

| Pyrazole Derivatives | DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions for intermolecular interactions. | researchgate.net |

| Phenyl-dihydro-pyrazol-butan-one | SMD Model | Solvation Energies | Predicts solubility and stability in different solvents. | researchgate.net |

Investigation of Biological Interaction Mechanisms and Molecular Targets of 5 Benzylthio 1 Methyl 1h Pyrazol 4 Amine Derivatives

In Vitro Studies of Molecular Mechanisms Underlying Biological Responses

In vitro studies are fundamental to elucidating the specific molecular interactions that underpin the biological effects of pyrazole (B372694) derivatives. These investigations have shown that the pyrazole scaffold is a versatile framework for designing molecules that can interact with a variety of biological targets. mdpi.com The mechanisms often involve direct binding to enzyme active sites, leading to inhibition of their catalytic function. tandfonline.com

Research has demonstrated that the biological activities of pyrazole derivatives are closely linked to their structural features. chemmethod.com For instance, different substitutions on the pyrazole ring can dramatically alter a compound's binding affinity and selectivity for its molecular target. tandfonline.comnih.gov In the context of cancer research, in vitro assays have shown that certain pyrazole compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines. nih.govrsc.org Mechanistic studies in ovarian cancer cells, for example, revealed that a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative arrested cells at the S and G2/M phases and induced apoptosis. nih.gov Similarly, investigations into thieno[2,3-c]pyrazole derivatives identified a compound that interfered with cell cycle progression and disrupted microtubule formation. mdpi.com These effects are often the result of interactions with key regulatory proteins, such as kinases, which are central to cell growth and proliferation. mdpi.com

Modulation of Enzyme Activities by Pyrazole Derivatives

The pyrazole nucleus is a prominent feature in numerous enzyme inhibitors due to its unique structural and electronic properties. mdpi.comtandfonline.com It can act as a scaffold to position various functional groups in a way that facilitates strong interactions with enzyme active sites, including hydrogen bonding and hydrophobic interactions. chemmethod.comtandfonline.com

Kinase Inhibition Mechanisms (e.g., EGFR, CDK, BTK, Aurora, JAK1)

Protein kinases are a major class of enzymes targeted by pyrazole derivatives, playing crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition : The pyrazole ring is a key pharmacophoric feature for many EGFR inhibitors, capable of forming hydrogen bonds within the ATP-binding site of the enzyme. tandfonline.com Numerous pyrazole-naphthalene and fused pyrazole derivatives have been synthesized and shown to be potent EGFR inhibitors. tandfonline.comtandfonline.comfrontiersin.orgbohrium.com For example, one pyrazole-naphthalene derivative, compound 4a, exhibited an EGFR inhibitory IC50 value of 0.31 µM, comparable to the reference drug erlotinib (B232) (0.11 µM). tandfonline.combohrium.com Another study identified a fused pyrazole derivative, compound 3, as the most potent EGFR inhibitor with an IC50 of 0.06 µM. frontiersin.orgbohrium.com These findings highlight the potential of the pyrazole scaffold in designing effective EGFR-targeting agents. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. benthamdirect.com Pyrazole-based compounds have emerged as potent CDK inhibitors, particularly targeting CDK2. rsc.orgnih.govbenthamdirect.com A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with one compound showing a Ki value of 0.005 µM. nih.gov Other studies have identified diphenyl-1H-pyrazoles with significant CDK2 inhibition, with IC50 values as low as 29.31 nM. bohrium.com Mechanistic studies confirmed that these compounds can reduce the phosphorylation of key substrates like retinoblastoma, leading to cell cycle arrest. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition : BTK is a critical enzyme in B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of the approved BTK inhibitor ibrutinib. nih.gov Research has explored various pyrazole-containing structures, including pyrazolo[3,4-c]pyrazoles and reversible covalent inhibitors with a pyrazolo-pyrimidine scaffold, to develop new BTK inhibitors. nih.govresearchgate.net One novel pyrazolo-pyrimidine derivative showed an IC50 value of 9.1 nM against BTK, equivalent to ibrutinib. nih.gov

Aurora Kinase Inhibition : Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer. aacrjournals.org Pyrazole derivatives have been successfully developed as potent inhibitors of Aurora kinases A and B. aacrjournals.orgacs.orgnih.gov A series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives were identified as potent, ATP-competitive inhibitors of Aurora-A kinase, with Ki values in the low nanomolar range (e.g., 2.5 nM). acs.org Another clinical candidate, AZD1152, is a pyrazole-substituted quinazoline (B50416) that potently inhibits Aurora kinases. aacrjournals.org More recently, a selective inhibitor of Aurora kinase B, featuring a 1-methyl-1H-pyrazol-4-yl group, was developed with an IC50 of 1.31 nM. bioworld.com

Janus Kinase 1 (JAK1) Inhibition : The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers. nih.gov Pyrazole derivatives have been designed as potent and selective JAK inhibitors. nih.govacs.org A series of 4-amino-(1H)-pyrazole derivatives were found to be potent JAK inhibitors, with one compound (3f) showing IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov The selectivity for JAK1 over other JAK family members is a key goal, and C-5 pyrazole-modified pyrrolopyrimidine derivatives have been shown to exhibit 10- to 20-fold selectivity for JAK1 over JAK2, a property attributed to a potential hydrogen bond between the pyrazole group and a specific amino acid (E966) in JAK1. acs.org

Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases

| Derivative Class | Target Kinase | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| Pyrazole-naphthalene | EGFR | 0.31 µM | tandfonline.combohrium.com |

| Fused Pyrazole | EGFR | 0.06 µM | frontiersin.orgbohrium.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM (Ki) | nih.gov |

| Diphenyl-1H-pyrazole | CDK2 | 29.31 nM | bohrium.com |

| Pyrazolo-pyrimidine | BTK | 9.1 nM | nih.gov |

| Tetrahydropyrrolo[3,4-c]pyrazole | Aurora A | 2.5 nM (Ki) | acs.org |

| Pyrazole-substituted quinazoline | Aurora B | 1.31 nM | bioworld.com |

| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 nM | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.govdntb.gov.ua Selective inhibition of COX-2 over COX-1 is desirable as it is associated with a reduced risk of gastrointestinal side effects.

Numerous studies have reported the design and synthesis of pyrazole-based selective COX-2 inhibitors. nih.govtandfonline.comrsc.org For instance, a series of new pyrazole derivatives demonstrated potent COX-2 inhibition at the nanomolar level, with one compound showing a COX-2 IC50 of 19.87 nM and a selectivity index of over 22. nih.gov Another study on pyrazole–pyridazine hybrids identified compounds with higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values as low as 1.15 µM. rsc.org Molecular docking studies have shown that these compounds often adopt a binding mode similar to that of known selective COX-2 inhibitors, fitting within the enzyme's active site. nih.gov The inhibition of COX-2 leads to a decrease in the production of prostaglandins (B1171923) like PGE-2, which are key mediators of inflammation. nih.govrsc.org

Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Derivative Class | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Benzenesulfonamide-Pyrazole | 19.87 nM | 22.21 | nih.gov |

| Pyrazole-Pyridazine Hybrid | 1.15 µM | Not specified | rsc.org |

| Substituted Pyrazole | 0.043 µM | Not specified | nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and have potential applications in cosmetics and melanoma treatment. mdpi.comnih.gov Several pyrazole derivatives have been identified as potent tyrosinase inhibitors. mdpi.comscientific.net

The mechanism of inhibition is often competitive, where the pyrazole derivative binds to the active site of the tyrosinase enzyme, preventing the natural substrate from accessing it. mdpi.commdpi.com Studies on carbothioamidopyrazole derivatives showed that compounds with a methyl group at the C-3 position of the pyrazole ring were effective inhibitors. mdpi.com A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were also evaluated, with the most potent compound exhibiting an IC50 value of 0.301 µM. mdpi.com In another study, a pyrazole derivative showed a significantly lower IC50 value (0.259 mg/mL) than the standard inhibitor resveratrol (B1683913) (0.965 mg/mL), demonstrating its strong potential. scientific.net

Table 3: Tyrosinase Inhibitory Activity of Pyrazole Derivatives

| Derivative Class | Substrate | Potency (IC50) | Reference |

|---|---|---|---|

| 3,5-diaryl-4,5-dihydro-1H-pyrazole | Not specified | 0.301 µM | mdpi.com |

| 3,5-diaryl pyrazole | Monophenolase | 1.75 µM | mdpi.com |

| 4,5-dihydro-1H-pyrazole-1-carbothioamide | L-tyrosine | 0.259 mg/mL | scientific.net |

| 3-methyl-1,5-diphenyl-1H-pyrazole | Not specified | 15.9 µM | researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

DPP-4 is a serine exopeptidase that deactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net Pyrazole derivatives have been investigated as DPP-4 inhibitors. nih.govresearchgate.net

Research has led to the development of pyrazole-based compounds, such as those incorporating thiosemicarbazone or β-amino carbonyl moieties, which show potent DPP-4 inhibitory effects. nih.govresearchgate.netresearchgate.net One study reported a trifluoromethyl-substituted pyrazole-thiosemicarbazone derivative with a marked inhibitory effect on DPP-4, showing an IC50 value of 4.775 nM, which is comparable to the approved drug sitagliptin. nih.gov The β-amino acid side chain is considered crucial for enhancing the affinity of these inhibitors towards the DPP-4 enzyme. researchgate.net

Table 4: DPP-4 Inhibitory Activity of Pyrazole Derivatives

| Derivative Class | Potency (IC50) | Reference |

|---|---|---|

| Pyrazole-Thiosemicarbazone (trifluoromethyl-substituted) | 4.775 nM | nih.gov |

| Pyrazole-Thiosemicarbazone (biphenyl-substituted) | 18.061 nM | nih.gov |

| b-aminoacylpiperidine-fused pyrazole | 26 nM | lookchem.com |

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. tandfonline.com Overproduction of uric acid can lead to hyperuricemia and gout. tandfonline.com XO inhibitors are used to treat these conditions. Several studies have identified pyrazole derivatives as effective XO inhibitors. tandfonline.comnih.govresearchgate.net

The inhibition of XO by pyrazole compounds is typically competitive. msu.ru Certain sulfur-containing pyrazole derivatives and pyrazolyl analogues have demonstrated significant XO inhibitory activity. tandfonline.comnih.gov For example, one study found that a pyrazole derivative had a potent XO inhibitory activity with an IC50 of 0.83 µM. nih.gov Another investigation into pyrazolopyrimidine-based compounds identified 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine as the most potent inhibitor of XO, with an IC50 of 0.600 µM, which is comparable to the standard drug allopurinol (B61711) (IC50 = 0.776 µM). msu.ru This inhibitory action has also been linked to potential anticancer effects, as XO overexpression can contribute to oncogenesis through the generation of reactive oxygen species (ROS). nih.gov

Table 5: Xanthine Oxidase (XO) Inhibitory Activity of Pyrazole Derivatives

| Derivative Class | Potency (IC50) | Reference |

|---|---|---|

| Pyrazolyl analogue | 0.83 µM | nih.gov |

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 µM | msu.ru |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 µM | msu.ru |

| Sulfur-containing pyrazole-triazole hybrid | 65.4 µM | tandfonline.com |

Receptor-Mediated Mechanisms and Ligand-Receptor Interactions

Derivatives of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine have been shown to interact with several key receptor systems, indicating a broad potential for therapeutic applications. These interactions include modulation of opioid receptors, blockage of acid-sensing ion channels, and modulation of muscarinic acetylcholine (B1216132) receptors.

Certain pyrazole compounds have demonstrated activity at the μ-opioid receptor (μMOR), a key target in pain modulation. nih.gov Electrophysiological studies on specific regio-isomeric pyrazole compounds revealed that they act as agonists on the μMOR. nih.gov For instance, the compounds LQFM-020, LQFM-021, and LQFM-039 all showed agonist activity with EC50 values of 117.4 μM, 98.9 μM, and 86.3 μM, respectively. nih.gov The antinociceptive effects of these compounds were reversed by naloxone, a classic opioid antagonist, further confirming their interaction with the opioid system. nih.gov The σ-1 receptor, initially considered an opioid receptor subtype, is now known to be a unique chaperone protein that modulates the function of other proteins, including the μ-opioid receptor. nih.gov

Table 1: Agonist Activity of Pyrazole Derivatives on μ-Opioid Receptor (μMOR)

| Compound | EC50 (μM) |

|---|---|

| LQFM-020 | 117.4 |

| LQFM-021 | 98.9 |

| LQFM-039 | 86.3 |

Data sourced from electrophysiological analyses. nih.gov

Acid-sensing ion channels (ASICs) are proton-gated cation channels involved in various neuronal functions and are considered therapeutic targets for neurological disorders. mdpi.com The ASIC1a subtype, in particular, is highly expressed in the central nervous system and is permeable to Ca2+. nih.govfrontiersin.orgunh.edu Research has shown that pyrazole derivatives can act as inhibitors of the ASIC-1α channel. nih.gov

In electrophysiological studies, the pyrazole compounds LQFM-020, LQFM-021, and LQFM-039 were found to inhibit the ASIC-1α channel at a pH of 4.5. nih.gov The inhibitory concentrations (IC50) for these compounds were 96.1 μM, 91.6 μM, and 235.2 μM, respectively. nih.gov This blocking action on ASIC-1α is a significant component of the antinociceptive effect observed with these compounds. nih.gov Selective blockade of ASIC1a has been shown to provide significant neuroprotection, highlighting the therapeutic potential of targeting this channel. nih.gov

Table 2: Inhibitory Activity of Pyrazole Derivatives on Acid-Sensing Ion Channel 1α (ASIC-1α)

| Compound | IC50 (μM) |

|---|---|

| LQFM-020 | 96.1 |

| LQFM-021 | 91.6 |

| LQFM-039 | 235.2 |

Data reflects inhibition at pH 4.5. nih.gov

The M4 muscarinic acetylcholine receptor (M4 mAChR) is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the central nervous system. nih.govpatsnap.com It is a promising target for the treatment of psychiatric disorders like schizophrenia. monash.edugoogleapis.com M4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase activity. patsnap.com The development of selective positive allosteric modulators (PAMs) for the M4 receptor is an active area of research, as these compounds can enhance the receptor's response to acetylcholine without directly activating it. nih.gov While direct modulation of the M4 receptor by this compound derivatives is not extensively documented in the provided sources, the broader class of heterocyclic compounds is being explored for such activity. The pursuit of selective M4 modulators aims to achieve therapeutic benefits while minimizing the side effects associated with less selective cholinergic agents. googleapis.com

Protein-Protein Interaction (PPI) Modulation and Apoptosis Pathway Induction

Pyrazole derivatives have been identified as potent modulators of protein-protein interactions, particularly those involved in the regulation of apoptosis, or programmed cell death. This activity is central to their potential as anticancer agents.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-XL, and Mcl-1) and pro-apoptotic proteins (like Bax and Bak). nih.govnih.gov In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing cancer cells from undergoing apoptosis. nih.gov

Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been designed as small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins. nih.govnih.gov These "BH3 mimetics" bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade. nih.govjpp.krakow.pl Molecular docking studies have confirmed a high binding affinity of pyrazole derivatives to Bcl-2. nih.gov The pro-apoptotic activity of some pyrazoles is evidenced by their ability to increase levels of the pro-apoptotic protein Bax while decreasing levels of the anti-apoptotic protein Bcl-2. jpp.krakow.pl This disruption of the Bcl-2/Bax balance leads to the activation of caspases, which are the executioner enzymes of apoptosis. jpp.krakow.plnih.gov

Studies on novel pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells by causing nuclear shrinking, activating caspases 8 and 9, and cleaving PARP (Poly (ADP-ribose) polymerase). jpp.krakow.pl The induction of apoptosis by some pyrazoles may also be linked to the generation of reactive oxygen species (ROS). nih.gov

Table 3: Effect of Pyrazole Derivatives on Apoptotic Proteins

| Pyrazole Derivative | Effect on Bcl-2 | Effect on Bax | Apoptosis Induction Mechanism |

|---|---|---|---|

| Tospyrquin | Decreased | Increased | Intrinsic and extrinsic pathway activation jpp.krakow.pl |

| Tosind | Decreased | Increased | Intrinsic and extrinsic pathway activation jpp.krakow.pl |

| Compound 3f | Not specified | Not specified | ROS generation and Caspase 3 activation nih.gov |

Mechanisms of Antimicrobial Action (e.g., against bacterial strains)

The pyrazole nucleus is a stable heterocyclic scaffold found in various compounds with a wide range of pharmacological properties, including potent antimicrobial activities. nih.gov Derivatives of pyrazol-5-amine have been synthesized and evaluated for their efficacy against both bacterial and fungal pathogens. nih.gov

The mechanisms of action for pyrazole derivatives are varied. nih.gov Some have been found to target bacterial metabolic pathways. nih.gov For example, in silico studies have predicted that certain pyrazole compounds can act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov This inhibition would be effective against both Gram-positive and Gram-negative bacteria. nih.gov

Screening of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides has shown potent activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Klebsiella pneumoniae (Gram-negative). nih.gov The versatility of the pyrazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity, making it a valuable template for the development of new antimicrobial agents to combat resistant bacterial strains. nih.govmdpi.com

Table 4: Compound Names Mentioned

| Compound Name/Abbreviation | Full Chemical Name |

|---|---|

| LQFM-020, LQFM-021, LQFM-039 | Specific regio-isomeric pyrazole compounds (full names not provided in source) |

| Tospyrquin | 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline |

| Tosind | 5-chloro-3-(p-toluenesulfonyl)indazole |

| Compound 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole |

| Naloxone | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

| Bax | Bcl-2-associated X protein |

| Bak | Bcl-2 homologous antagonist/killer |

| Bcl-2 | B-cell lymphoma 2 |

| Bcl-XL | B-cell lymphoma-extra large |

| Mcl-1 | Myeloid cell leukemia 1 |

Inhibition of Bacterial Growth and Quorum Sensing Mechanisms

Derivatives of the pyrazole nucleus are recognized for their significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The structural diversity of pyrazole compounds allows them to target various bacterial metabolic pathways. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the broader class of 5-aminopyrazole derivatives has shown notable antimicrobial effects. mdpi.com

The antibacterial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some pyrazole-containing compounds have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The introduction of different functional groups to the pyrazole ring can significantly modulate the antibacterial potency. For example, certain N,N-disubstituted hydrazone derivatives of pyrazole have demonstrated potent growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. bohrium.com

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of pyrazole derivatives against various bacterial strains, illustrating the potential of this class of compounds as antibacterial agents.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methyl-N-m-tolyl hydrazone derivative | S. aureus | 1.56-3.12 | bohrium.com |

| N,N-diphenyl derivative | Gram-positive bacteria | 0.78–1.56 | bohrium.com |

| 5-aminopyrazole derivative | B. subtilis | - | mdpi.com |

| Pyrazole-imidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | low µmol/ml range | semanticscholar.org |

| Coumarin-substituted pyrazole | S. aureus, P. aeruginosa | 1.56–6.25 | semanticscholar.org |

Beyond direct growth inhibition, pyrazole derivatives are also being investigated for their ability to disrupt quorum sensing (QS), a bacterial cell-to-cell communication system. researchgate.net QS regulates various processes, including biofilm formation and the expression of virulence factors. researchgate.net By interfering with QS, these compounds can potentially reduce bacterial pathogenicity without exerting direct selective pressure that leads to resistance. nih.gov

The anti-quorum sensing activity of certain pyrazole derivatives has been demonstrated through the inhibition of violacein (B1683560) production in Chromobacterium violaceum and the suppression of virulence factors in Pseudomonas aeruginosa. researchgate.netnih.gov This suggests that these compounds may act by blocking QS signaling pathways, a promising strategy for developing anti-infective agents. researchgate.net

The table below presents findings on the anti-quorum sensing activities of certain pyrazole derivatives.

| Compound Type | Activity | Model Organism | Reference |

| Pyrazole derivative | Inhibition of violacein production | C. violaceum | researchgate.net |

| Pyrazole derivative | Reduction of virulence factors | P. aeruginosa | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | Anti-QS activity | - | researchgate.net |

Investigation of Neuroprotective Mechanisms in In Vitro Models

The neuroprotective potential of pyrazole derivatives is an emerging area of research, with studies suggesting their therapeutic utility in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. acs.orgnih.gov The mechanisms underlying these neuroprotective effects are multifaceted and are being actively investigated in various in vitro models.

One of the key mechanisms by which pyrazole derivatives may exert neuroprotection is through the inhibition of enzymes implicated in neurodegeneration. For instance, certain pyrazoline compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of AChE can lead to an increase in acetylcholine levels, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

Furthermore, pyrazole derivatives have shown the ability to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases. researchgate.net Some compounds have demonstrated antioxidant properties by scavenging free radicals, which can protect neurons from oxidative damage. researchgate.net The neuroprotective effects of certain pyrazolone (B3327878) derivatives have been linked to their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines like TNF-α. researchgate.net

In vitro studies using neuronal cell cultures have provided evidence for the neuroprotective effects of pyrazole derivatives. For example, some aryl azole compounds, which include a pyrazole ring, have shown neuroprotective activity in an N-methyl-D-aspartate (NMDA) toxicity model, suggesting they can protect neurons from excitotoxicity. nih.gov

The following table summarizes the observed neuroprotective effects and potential mechanisms of action for various pyrazole derivatives in in vitro models.

| Compound Type | Observed Effect | Potential Mechanism of Action | In Vitro Model | Reference |

| Pyrazoline derivative | Inhibition of Acetylcholinesterase (AChE) | Enzyme Inhibition | - | nih.govresearchgate.net |

| Pyrazolone derivative | Antioxidant activity | Free radical scavenging | DPPH assay | researchgate.net |